molecular formula C15H19NO3 B12447808 2-(3,5-dimethylpiperidine-1-carbonyl)benzoic Acid

2-(3,5-dimethylpiperidine-1-carbonyl)benzoic Acid

Cat. No.: B12447808
M. Wt: 261.32 g/mol
InChI Key: PIPRLUZPYBYBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylpiperidine-1-carbonyl)benzoic acid is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with dimethyl groups and a benzoic acid moiety. It is used primarily in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidine-1-carbonyl)benzoic acid typically involves the reaction of 3,5-dimethylpiperidine with a benzoic acid derivative under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the piperidine and benzoic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylpiperidine-1-carbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpiperidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The piperidine ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylpiperidine-1-carbonyl)benzoic acid is unique due to its specific combination of a piperidine ring with dimethyl substitutions and a benzoic acid moiety. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-(3,5-dimethylpiperidine-1-carbonyl)benzoic acid

InChI

InChI=1S/C15H19NO3/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15(18)19/h3-6,10-11H,7-9H2,1-2H3,(H,18,19)

InChI Key

PIPRLUZPYBYBEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=CC=C2C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.